Cas no 1339688-91-3 (N-(3-Bromobenzyl)oxetan-3-amine)

N-(3-Bromobenzyl)oxetan-3-amine is a versatile brominated aromatic compound featuring an oxetane amine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The 3-bromobenzyl group enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the oxetane ring offers steric and electronic modulation, improving metabolic stability in drug design. Its well-defined structure and high purity make it suitable for precise derivatization in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The compound’s balanced lipophilicity and functional group compatibility further contribute to its utility in scaffold diversification.
N-(3-Bromobenzyl)oxetan-3-amine structure
1339688-91-3 structure
Product Name:N-(3-Bromobenzyl)oxetan-3-amine
CAS No:1339688-91-3
MF:C10H12BrNO
MW:242.11238193512
CID:1234430
PubChem ID:56604683
Update Time:2025-10-07

N-(3-Bromobenzyl)oxetan-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-Bromobenzyl)-3-oxetanamine
    • N-(3-Bromobenzyl)oxetan-3-amine
    • N-[(3-bromophenyl)methyl]oxetan-3-amine
    • KS-6938
    • AKOS012933176
    • SCHEMBL23703277
    • A1-29966
    • 1339688-91-3
    • A927861
    • MDL: I167015
    • Inchi: 1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
    • InChI Key: JAWOYLWYROVTQR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CNC1COC1

Computed Properties

  • Exact Mass: 241.01023g/mol
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

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N-(3-Bromobenzyl)oxetan-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1339688-91-3)N-(3-Bromobenzyl)oxetan-3-amine
Order Number:A927861
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:53
Price ($):418.0
Email:sales@amadischem.com

Additional information on N-(3-Bromobenzyl)oxetan-3-amine

Recent Advances in the Application of N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3) in Chemical Biology and Pharmaceutical Research

N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule, characterized by its oxetane ring and bromobenzyl moiety, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. The oxetane ring, in particular, is known for its ability to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility, making it a valuable scaffold in modern drug design.

Recent studies have explored the synthetic utility of N-(3-Bromobenzyl)oxetan-3-amine as a versatile building block in the development of novel bioactive compounds. For instance, researchers have utilized this compound in the synthesis of small-molecule inhibitors targeting key enzymes involved in disease pathways. The bromobenzyl group serves as an excellent handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of chemical libraries for high-throughput screening.

One notable application of N-(3-Bromobenzyl)oxetan-3-amine is in the field of kinase inhibitor development. Kinases are critical targets in oncology and inflammatory diseases, and the incorporation of the oxetane ring has been shown to enhance the binding affinity and selectivity of kinase inhibitors. Recent publications highlight the use of this compound in the design of potent and selective inhibitors for kinases such as PI3K and BTK, which are implicated in cancer and autoimmune disorders.

In addition to its role in drug discovery, N-(3-Bromobenzyl)oxetan-3-amine has also been investigated as a tool compound in chemical biology. Its unique structure allows for the exploration of protein-ligand interactions and the development of chemical probes for studying biological systems. For example, researchers have employed this compound in photoaffinity labeling experiments to identify novel binding sites on target proteins, providing insights into drug mechanisms of action.

The synthetic accessibility of N-(3-Bromobenzyl)oxetan-3-amine has further contributed to its widespread use. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives, facilitating its integration into drug discovery pipelines. Notably, green chemistry approaches, such as catalytic C-H functionalization, have been applied to streamline the synthesis of this scaffold, reducing the environmental impact of chemical production.

Looking ahead, the continued exploration of N-(3-Bromobenzyl)oxetan-3-amine and its derivatives is expected to yield new therapeutic candidates and chemical tools. Ongoing research is focused on optimizing its pharmacokinetic properties and expanding its applications to other target classes, such as GPCRs and ion channels. As the field of chemical biology evolves, this compound is poised to play a pivotal role in bridging the gap between chemistry and biology, driving innovation in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1339688-91-3)N-(3-Bromobenzyl)oxetan-3-amine
A927861
Purity:99%
Quantity:1g
Price ($):418.0
Email